N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Coupling with Ethylamine: The brominated indole is then coupled with ethylamine to form the N-[2-(6-bromo-1H-indol-1-yl)ethyl] intermediate.
Formation of the Tetrahydropyran Moiety: The tetrahydropyran moiety is synthesized separately and then coupled with the N-[2-(6-bromo-1H-indol-1-yl)ethyl] intermediate to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-bromo-1H-indol-1-yl)ethylamine
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the bromo group at the 6-position of the indole moiety and the tetrahydropyran ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H23BrN2O2 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C22H23BrN2O2/c23-19-7-6-17-8-12-25(20(17)16-19)13-11-24-21(26)22(9-14-27-15-10-22)18-4-2-1-3-5-18/h1-8,12,16H,9-11,13-15H2,(H,24,26) |
InChI Key |
JOZHROAFYUDNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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